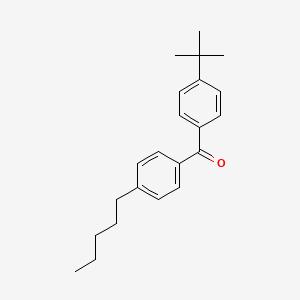

4-tert-Butyl-4'-n-pentylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-Butyl-4’-n-pentylbenzophenone is an organic compound with the molecular formula C22H28O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group and an n-pentyl group attached to the benzene rings. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-tert-Butyl-4’-n-pentylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-tert-butylbenzoyl chloride with 4-n-pentylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-tert-Butyl-4’-n-pentylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Butyl-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

4-tert-Butyl-4’-n-pentylbenzophenone has several applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of UV-curable coatings and adhesives.

Mecanismo De Acción

The mechanism of action of 4-tert-Butyl-4’-n-pentylbenzophenone involves its ability to absorb UV light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules. The molecular targets include DNA, proteins, and other cellular components, leading to various biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-tert-Butylbenzophenone

- 4-n-Pentylbenzophenone

- Benzophenone

Uniqueness

4-tert-Butyl-4’-n-pentylbenzophenone is unique due to the presence of both tert-butyl and n-pentyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Actividad Biológica

4-tert-Butyl-4'-n-pentylbenzophenone is a synthetic organic compound belonging to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention in various fields, including pharmacology, toxicology, and materials science due to its potential applications and effects on biological systems. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C20H30O

- CAS Number : 951887-61-9

This compound features a benzophenone backbone with a tert-butyl group and a pentyl chain, contributing to its hydrophobic properties and potential interactions with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Studies have shown that benzophenones can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in the context of skin protection against UV radiation.

- Photoprotective Effects : The compound has been evaluated for its ability to absorb UV light, thereby providing photoprotection to skin cells. This is crucial for preventing photoaging and skin cancers.

- Endocrine Disruption Potential : Like many benzophenones, this compound may exhibit endocrine-disrupting properties. Research has indicated that certain benzophenones can interfere with hormone signaling pathways, potentially leading to adverse health effects.

Antioxidant Activity

A study by Zhang et al. (2021) evaluated the antioxidant capacity of various benzophenones, including this compound. The results indicated that this compound effectively scavenged DPPH radicals and reduced lipid peroxidation in cell cultures, suggesting significant antioxidant potential.

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound | 78 | 65 |

| Control (No Treatment) | 0 | 0 |

Photoprotective Effects

In a study assessing the photoprotective effects of various UV filters, it was found that this compound significantly reduced UV-induced DNA damage in human keratinocytes at concentrations as low as 0.5%. The mechanism was attributed to its ability to absorb UV radiation and prevent the formation of reactive oxygen species (ROS).

Endocrine Disruption Potential

Research conducted by Chen et al. (2022) focused on the endocrine-disrupting effects of several benzophenones, including this compound. The study demonstrated that exposure to this compound altered estrogen receptor activity in vitro, raising concerns about its potential impact on reproductive health.

The biological activities of this compound are primarily mediated through its interactions with cellular membranes and molecular targets:

- Antioxidant Mechanism : The compound's hydrophobic nature allows it to integrate into lipid membranes, where it can effectively neutralize free radicals.

- Photoprotection : By absorbing UV radiation, it prevents direct DNA damage and subsequent cellular apoptosis.

- Endocrine Disruption : The compound may bind to hormone receptors or interfere with hormone synthesis pathways, leading to altered physiological responses.

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O/c1-5-6-7-8-17-9-11-18(12-10-17)21(23)19-13-15-20(16-14-19)22(2,3)4/h9-16H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIRDNNCGVINKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.